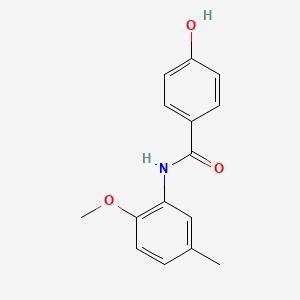

4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Overview

Description

4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a benzamide structure. It is a solid at room temperature and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxy-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is utilized in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies related to enzyme inhibition and protein binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- 4-Hydroxy-N-(2-methylphenyl)benzamide

- 4-Hydroxy-N-(4-methylphenyl)benzamide

- 4-Hydroxy-N-(2-methoxyphenyl)benzamide

Comparison: 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific research applications .

Biological Activity

4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide, with the molecular formula and a molecular weight of approximately 257.29 g/mol, is an organic compound characterized by its unique chemical structure that includes a hydroxyl group and an amide functional group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

The compound features a benzamide core with specific substitutions that influence its biological activity. The presence of the 4-hydroxy group enhances its reactivity and potential interactions with biological targets. The N-(2-methoxy-5-methylphenyl) moiety contributes to its lipophilicity, which is crucial for membrane permeability and overall bioactivity.

1. Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. The mechanisms underlying this activity are not fully elucidated but may involve the inhibition of pro-inflammatory cytokines and mediators in various cellular models.

2. Antioxidant Activity

Research indicates that this compound demonstrates strong antioxidant properties. In assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, it showed effective free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT) . The antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals, thereby preventing oxidative stress in biological systems.

3. Antimicrobial Activity

This compound has been tested against various bacterial strains, revealing notable antimicrobial properties. It exhibited higher effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent against bacterial infections .

4. DNA Interaction Studies

The compound has shown the ability to interact with DNA, leading to cleavage under both hydrolytic and oxidative conditions. Studies using plasmid DNA demonstrated that at certain concentrations, the compound could effectively cleave DNA without external agents, suggesting its potential role in cancer therapy or as a DNA-targeting agent .

Case Studies and Research Findings

A study conducted on the biological activities of related compounds highlighted the importance of structural modifications on their efficacy. For instance, variations in substituents on the benzamide ring significantly influenced both antioxidant and antimicrobial activities .

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H15NO3 | Exhibits anti-inflammatory, antioxidant, and antimicrobial activities |

| N-(4-Amino-5-methoxy-2-methylphenyl)benzamide | C15H16N2O2 | Contains an amino group; potential alteration in biological activity |

| 3-Chloro-4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide | C15H14ClNO3 | Chlorine substitution may enhance reactivity |

Properties

IUPAC Name |

4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-8-14(19-2)13(9-10)16-15(18)11-4-6-12(17)7-5-11/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEYSBVFUSOIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240816 | |

| Record name | 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459419-74-0 | |

| Record name | 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459419-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.